molecular formula C13H17N3O B3395922 Aminophenazone CAS No. 58-15-1

Aminophenazone

Cat. No. B3395922
CAS RN: 58-15-1
M. Wt: 231.29 g/mol
InChI Key: RMMXTBMQSGEXHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Aminophenazone was first synthesized by Friedrich Stolz and Ludwig Knorr in the late nineteenth century . A comprehensive study including Hirshfeld Surface Analysis, Computational Investigation, and Molecular Docking of a 4-Aminophenazone Derivative has been published .


Molecular Structure Analysis

The molecular formula of Aminophenazone is C13H17N3O . The molecular weight is 231.299 g/mol . The structure of Aminophenazone has been analyzed using X-ray crystal structures and molecular dynamics simulations .


Chemical Reactions Analysis

Aminophenazone is metabolized by demethylation . It has been used in breath tests to measure the cytochrome P-450 metabolic activity in liver function tests . It reacts with weak oxidants in the presence of water .


Physical And Chemical Properties Analysis

Aminophenazone is a white leaf-like crystal or crystalline powder with no odor and slightly bitter taste . It is stable in the air, but in the sun will deteriorate, and when there is water, it easily reacts with weak oxidants . It is soluble in alcohol, chloroform, benzene, and ether, and soluble in water . The melting point is 107-109 °C .

Scientific Research Applications

Aminophenazone in Analytical Studies

Aminophenazone has been utilized in analytical chemistry studies, particularly in the development of sensitive and specific methods for the detection of various compounds. For instance, research has focused on the application of capillary electrophoresis to analyze bioactive compounds in herbal raw materials, including polyphenolic compounds, coumarins, amino acids, and alkaloids. Aminophenazone, due to its chemical properties, may serve as a reference or reactant in such analyses, highlighting its utility in the precise identification and quantification of bioactive molecules within complex mixtures (Przybylska et al., 2021).

Aminophenazone in Bioactive Peptide Research

In the domain of bioactive peptides, derived from the hydrolysis of proteins, aminophenazone could be involved in studies investigating the release and activity of these peptides. These peptides influence numerous biological processes, including behavioral, gastrointestinal, hormonal, immunological, neurological, and nutritional responses. The research on bioactive milk peptides, for example, elucidates the potential therapeutic applications of peptides in health and disease, where aminophenazone might be used to understand the interactions between peptides and non-protein compounds (Clare & Swaisgood, 2000).

Aminophenazone in Polyphenol Interaction Studies

The interaction between proteins and polyphenolic compounds is a critical area of research, especially in understanding the effects of such interactions on food quality and health benefits. Aminophenazone, with its structural similarity to certain polyphenolic compounds, could be used in studies examining the impact of polyphenols on protein structure, function, and nutritional properties. This research is pivotal in optimizing food processing techniques and enhancing the health benefits of food products (Ozdal et al., 2013).

Safety And Hazards

Aminophenazone carries a risk of agranulocytosis, a life-threatening side effect . Symptoms of exposure to this compound include allergic reactions, strong spasmolytic effect on smooth muscle of peripheral blood vessels, irritability, palsy, copious sweating, dilated pupils, sharp drop then rise in body temperature, dysuria, dyspnea, anxiety, rectal tenesmus, urinary frequency, intermittent fever, fatty infiltration of the liver, heart muscle degeneration, death due to circulatory failure following cardiovascular collapse .

properties

IUPAC Name

4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C13H17N3O/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

RMMXTBMQSGEXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name 4-DIMETHYLAMINOANTIPYRINE
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DSSTOX Substance ID

DTXSID7020504
Record name 4-Dimethylaminoantipyrine
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Molecular Weight

231.29 g/mol
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Physical Description

Small colorless crystals or white crystalline powder. Aqueous solution slightly alkaline to litmus. pH (5% water solution) 7.5-9. Odorless. Slightly bitter taste. (NTP, 1992), Solid
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), IN PRESENCE OF WATER, READILY ATTACKED BY MILD OXIDIZING AGENTS; ADDITION OF SODIUM BENZOATE TO WATER INCR SOLUBILITY, 1 G SOL IN 1.5 ML ALC, 12 ML BENZENE, 1 ML CHLOROFORM, 13 ML ETHER, 18 ML WATER, SOL IN PETROLEUM ETHER, 2.25e+01 g/L
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Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126
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Mechanism of Action

Aminophenazone is metabolized very slowly by normal newborn babies. In older infants, a higher amount of exhaled 13-CO2 is observed., VET: AMIDOPYRINE IS KNOWN TO CAUSE AGRANULOCYTOSIS IN MAN, BUT IT HAS BEEN FOUND IMPOSSIBLE TO REPRODUCE THIS EFFECT IN THE DOG & OTHER LABORATORY ANIMALS.
Details Clarke, M. L., D. G. Harvey and D. J. Humphreys. Veterinary Toxicology. 2nd ed. London: Bailliere Tindall, 1981., p. 93
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Product Name

Aminopyrine

Color/Form

LEAFLETS FROM LIGROIN, COLORLESS LEAFLETS, PRISM OR PLATELETS FROM PETROLEUM ETHER OR ETHYL ACETATE

CAS RN

58-15-1, 83-07-8
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Melting Point

225 to 228 °F (NTP, 1992), 107-109 °C, 134.5 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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